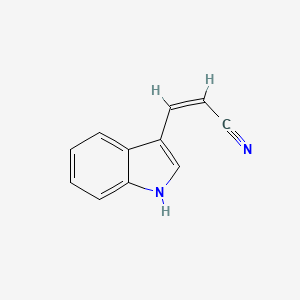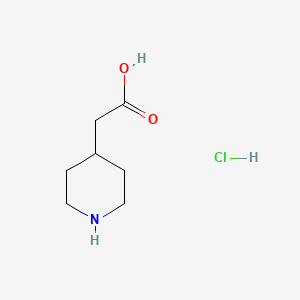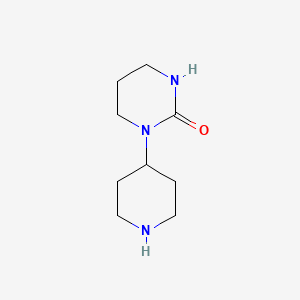![molecular formula C7H10N2O2 B1315948 (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 98735-78-5](/img/structure/B1315948.png)
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione” is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 . The compound is typically stored at room temperature under an inert atmosphere .
Synthesis Analysis
A general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione involves the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation .Molecular Structure Analysis
The molecular structure of “(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione” is represented by the InChI code: 1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2, (H,7,10) (H,8,9) .Chemical Reactions Analysis
The synthesis of this compound involves a Michael addition, followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
The study of alaptide, a compound closely related to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," through synchrotron powder diffraction data reveals detailed insights into its crystal structure. The research identifies two connected rings in the molecule, with one adopting a slight boat conformation and the other an envelope conformation, demonstrating how molecular structure can influence compound properties (Rohlíček et al., 2010).
Pharmacological Research
Research into new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones has explored their anticonvulsant activity. This study synthesized twenty new compounds and tested their effectiveness against seizures, with some showing promising results compared to standard treatments (He et al., 2010).
Corrosion Inhibition
Spirocyclopropane derivatives, including compounds similar to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," have been studied for their potential as green and environmentally friendly corrosion inhibitors. These compounds demonstrate effective inhibition properties for mild steel in acidic conditions, highlighting their application in protecting industrial materials (Chafiq et al., 2020).
Synthetic Chemistry and Solid-Phase Synthesis
In the context of synthetic chemistry, these compounds serve as linkers for the solid-phase synthesis of base-sensitive oligonucleotides. This application is crucial for developing nucleotide-based therapeutics and research tools, providing a method to produce oligonucleotides with specific sequences (Leisvuori et al., 2008).
Hypoglycemic Activity
Spiroimidazolidine-2,4-diones, structurally related to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," have been synthesized and evaluated for their hypoglycemic potential. This research indicates that these compounds can significantly reduce blood glucose levels in diabetic models, providing a basis for developing new diabetes treatments (Iqbal et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(6S)-6-methyl-4,7-diazaspiro[2.5]octane-5,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(10)9-7(2-3-7)6(11)8-4/h4H,2-3H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZSGPRARCHOLL-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CC2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2(CC2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571809 |
Source


|
| Record name | (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
CAS RN |
98735-78-5 |
Source


|
| Record name | (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

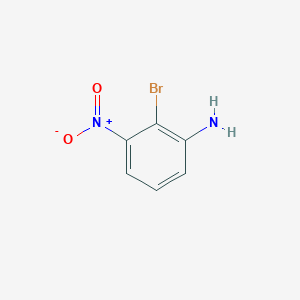

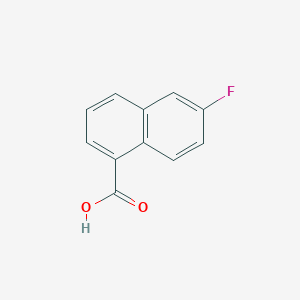
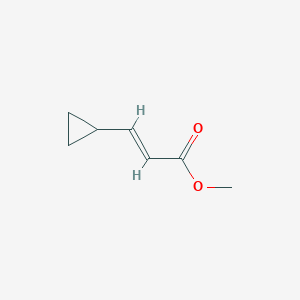
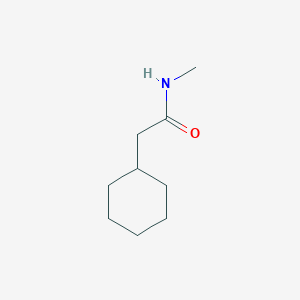
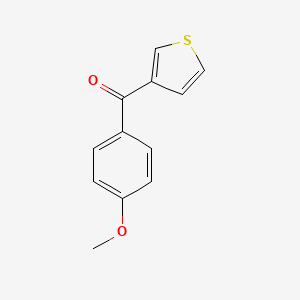

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
